molecular formula C11H12N2O2 B2971173 spiro[1H-pyrrolo[2,3-c]pyridine-3,4'-oxane]-2-one CAS No. 1603067-48-6

spiro[1H-pyrrolo[2,3-c]pyridine-3,4'-oxane]-2-one

Cat. No.: B2971173
CAS No.: 1603067-48-6
M. Wt: 204.229
InChI Key: KVJHBRRDBGTETK-UHFFFAOYSA-N
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Description

Spiro[1H-pyrrolo[2,3-c]pyridine-3,4’-oxane]-2-one is a complex organic compound with the molecular formula C11H12N2O2. This compound features a unique spiro structure, which is characterized by a single atom that is shared by two rings. The spiro configuration imparts distinct chemical and physical properties to the molecule, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[1H-pyrrolo[2,3-c]pyridine-3,4’-oxane]-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a pyridine derivative with an oxane moiety under controlled conditions. The reaction is often catalyzed by a base such as cesium carbonate (Cs2CO3) in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and catalysts is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Spiro[1H-pyrrolo[2,3-c]pyridine-3,4’-oxane]-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives are used as intermediates.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: Halogenated derivatives with nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Spiro[1H-pyrrolo[2,3-c]pyridine-3,4’-oxane]-2-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[1H-pyrrolo[2,3-c]pyridine-3,4’-oxane]-2-one is unique due to its spiro structure, which imparts distinct chemical properties and enhances its potential for specific biological interactions. This makes it a valuable compound for targeted drug design and other specialized applications.

Properties

IUPAC Name

spiro[1H-pyrrolo[2,3-c]pyridine-3,4'-oxane]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c14-10-11(2-5-15-6-3-11)8-1-4-12-7-9(8)13-10/h1,4,7H,2-3,5-6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVJHBRRDBGTETK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12C3=C(C=NC=C3)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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